molecular formula C11H14FNO2 B15307199 Methyl 3-((4-fluorobenzyl)amino)propanoate

Methyl 3-((4-fluorobenzyl)amino)propanoate

Cat. No.: B15307199
M. Wt: 211.23 g/mol
InChI Key: UKCOONRKFCNTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of propanoic acid, featuring a fluorophenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate typically involves the reaction of 4-fluorobenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The methylamino group may also play a role in the compound’s activity by influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-fluorophenyl)propanoate
  • Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate

Uniqueness

Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3

InChI Key

UKCOONRKFCNTCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.